![molecular formula C6H7ClN2 B1330564 2-Amino-5-chloro-4-picoline CAS No. 36936-27-3](/img/structure/B1330564.png)
2-Amino-5-chloro-4-picoline
Overview
Description
2-Amino-5-chloro-4-picoline is an organic compound with the chemical formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the fourth position of the pyridine ring. This compound is known for its utility in organic synthesis and various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-picoline typically involves the chlorination of 2-amino-4-picoline. One common method includes the reaction of 2-amino-4-picoline with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the desired position . Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to manage the exothermic nature of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloro-4-picoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products:
Oxidation: N-oxides of this compound
Reduction: Amine derivatives
Substitution: Hydroxyl or alkyl-substituted derivatives
Scientific Research Applications
Pharmaceutical Applications
2-Amino-5-chloro-4-picoline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has been investigated for its potential in developing anticancer agents and other therapeutic drugs.
Case Study: Anticancer Activity
Recent studies have highlighted the synthesis of pyrimidine derivatives incorporating this compound. These derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including HCT116 and MCF7. For instance, compounds derived from this amino-picoline exhibited EC50 values indicating potent anticancer effects .
Compound | Cell Line | EC50 (µM) |
---|---|---|
This compound Derivative 1 | HCT116 | 89.24 ± 1.36 |
This compound Derivative 2 | MCF7 | 89.37 ± 1.17 |
Agrochemical Applications
In agrochemicals, this compound serves as a precursor for the development of herbicides and pesticides. Its ability to modify biological pathways in plants makes it valuable for enhancing crop protection strategies.
Research Findings
The compound has been shown to affect plant growth regulators and can be synthesized into more complex agrochemical agents that target specific pest species without harming beneficial insects .
Organic Synthesis
As a key intermediate, this compound plays a crucial role in organic synthesis pathways, particularly in creating more complex nitrogen-containing heterocycles.
Applications in Synthesis
The compound is involved in synthesizing various biologically active compounds, including:
- Antimicrobial agents
- Anti-inflammatory drugs
- Central nervous system agents
Regulatory and Safety Information
When handling this compound, safety protocols must be observed due to its chemical properties. The compound should be stored in a cool, dry place and handled with care to avoid exposure to skin or inhalation of dust .
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-picoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and function .
Comparison with Similar Compounds
2-Amino-4-picoline: Similar structure but lacks the chlorine atom at the fifth position.
2-Amino-5-methylpyridine: Similar structure but has a methyl group instead of a chlorine atom at the fifth position.
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the second position.
Uniqueness: 2-Amino-5-chloro-4-picoline is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
2-Amino-5-chloro-4-picoline is an organic compound with the molecular formula C6H7ClN2, classified as a chlorinated amino pyridine. Its structure includes an amino group at the second position and a chlorine atom at the fifth position of the pyridine ring, which significantly influences its biological activity and reactivity. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
- Molecular Weight : Approximately 142.59 g/mol
- Appearance : Solid at room temperature
- Chemical Structure :
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism appears to involve inhibition of specific enzymes critical for bacterial viability.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes, particularly those involved in bacterial metabolism. Its interaction with 4'-phosphopantetheinyl transferases (PPTases) has been studied, showing submicromolar inhibition without affecting human orthologues . This specificity suggests potential for developing antibacterial agents with reduced cytotoxicity to human cells.
The biological activity of this compound is primarily attributed to its ability to interact with enzyme active sites. This interaction can block substrate access, thereby inhibiting catalytic activity. The presence of both the amino and chloro groups enhances its binding affinity to various biological targets .
Study 1: Antibacterial Activity
A study focused on the antibacterial properties of this compound derivatives demonstrated significant inhibition against MRSA. The compound's ability to disrupt bacterial fatty acid synthesis was highlighted as a key factor in its efficacy .
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | 0.81 | Sfp-PPTase |
ML267 (Analogue) | 0.29 | Sfp-PPTase |
Study 2: Enzyme Interaction
Research involving chemical genetic studies revealed that efflux mechanisms contribute to resistance in E. coli. The study emphasized the importance of understanding these interactions for developing effective treatments against resistant strains .
Applications in Medicine and Industry
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting specific biological pathways such as kinase inhibitors . Its applications extend to agrochemicals and dyes, showcasing its industrial relevance.
Summary
The biological activity of this compound is characterized by its antimicrobial properties and enzyme inhibition capabilities. Its structural features facilitate interactions with specific molecular targets, making it a promising candidate for further research in medicinal chemistry and pharmacology.
Future Directions
Continued investigation into the mechanisms underlying the biological activity of this compound may lead to novel therapeutic agents, particularly in combating antibiotic-resistant bacteria. Additionally, further studies are warranted to explore its potential applications across various fields, including agriculture and material science.
Properties
IUPAC Name |
5-chloro-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRCJSWXMGENMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312362 | |
Record name | 2-Amino-5-chloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36936-27-3 | |
Record name | 2-Amino-5-chloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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